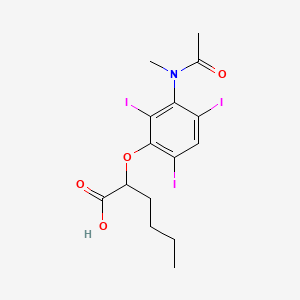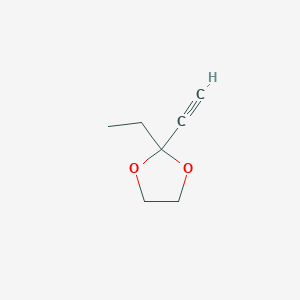![molecular formula C12H18N2O3 B13796543 Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- CAS No. 71230-65-4](/img/structure/B13796543.png)
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.2829 g/mol . This compound is characterized by the presence of an amide group attached to a phenyl ring substituted with an amino group and a methoxyethoxy group. It is achiral and does not exhibit optical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- typically involves the reaction of 3-amino-4-(2-methoxyethoxy)aniline with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethoxy group can enhance solubility and bioavailability. The amide group can participate in various biochemical pathways, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Propanamide, N-(4-methoxyphenyl)-: Similar structure but lacks the amino group and methoxyethoxy substitution.
Propanamide, N-(4-methoxyphenyl)-3-chloro-: Contains a chloro group instead of the amino group.
Propanamide, N-(4-methoxyphenyl)-2-methyl-: Contains a methyl group instead of the amino group
Uniqueness
Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- is unique due to the presence of both an amino group and a methoxyethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
71230-65-4 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
N-[3-amino-4-(2-methoxyethoxy)phenyl]propanamide |
InChI |
InChI=1S/C12H18N2O3/c1-3-12(15)14-9-4-5-11(10(13)8-9)17-7-6-16-2/h4-5,8H,3,6-7,13H2,1-2H3,(H,14,15) |
InChI 键 |
ZYKLZWBYDIJLOK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC(=C(C=C1)OCCOC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




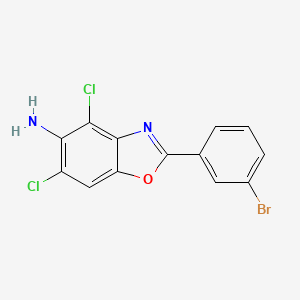
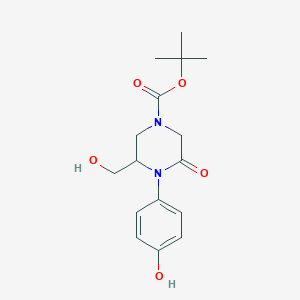
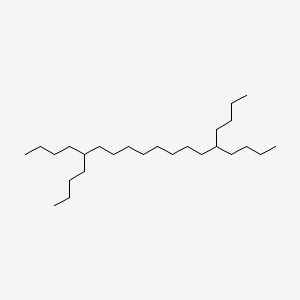
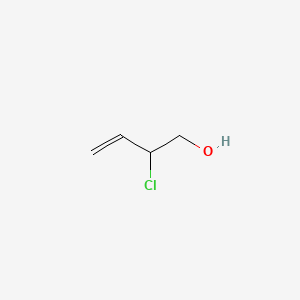

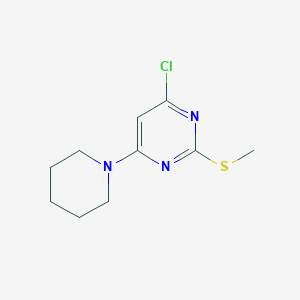
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
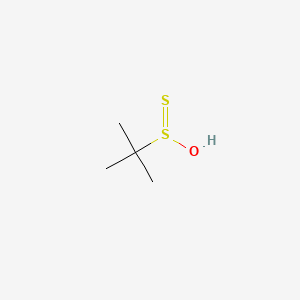
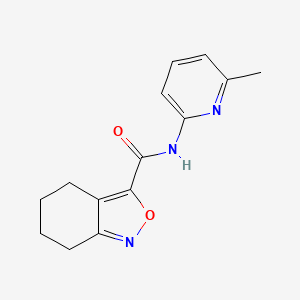
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
